tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Description
tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS: 1630907-22-0) is a fluorinated piperidine derivative featuring a tert-butyl carbamate group and an N-methyl substitution. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The (3R,4S) stereochemistry and fluorine atom enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCKWWMMIKCCKU-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@H]1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Fluorinated Piperidine Intermediates
Fluorinated piperidines are critical precursors for synthesizing tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate. A common approach involves introducing fluorine early in the synthesis to leverage its electronic effects on subsequent reactions. For example, 4-fluoropiperidine derivatives are synthesized via fluorination of piperidin-3-one intermediates using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The stereoselective reduction of fluorinated ketones with catalysts like L-selectride ensures the desired (3R,4S) configuration .
Hydrogenation of pyridine rings to piperidines is another key step. Patent CA2774614C describes the hydrogenation of (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60 psi, achieving quantitative conversion to the piperidine derivative. This method avoids racemization and preserves stereochemical integrity .
Carbamate Protection and N-Methylation
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). In the synthesis of related compounds, N-methylation is performed before or after carbamate formation. For instance, methylation of 3-fluoropiperidin-4-amine with methyl iodide in the presence of a base like sodium hydride (NaH) yields the N-methylated intermediate . Subsequent Boc protection under anhydrous conditions (e.g., dichloromethane, triethylamine) provides the target compound .
A representative protocol from EP2483243B1 involves:
-
Dissolving 3-fluoropiperidin-4-amine in dichloromethane.
-
Adding Boc₂O and triethylamine at 0°C.
-
Stirring at room temperature for 12 hours.
Stereochemical Control in Piperidine Synthesis
Achieving the (3R,4S) configuration requires chiral resolution or asymmetric synthesis. One method employs chiral auxiliaries during fluorination. For example, (3S,4R)-3-fluoropiperidin-4-amine is resolved using tartaric acid derivatives, followed by Boc protection . Alternatively, enzymatic resolution with lipases selectively hydrolyzes one enantiomer, yielding >99% enantiomeric excess (ee) .
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for synthesizing this compound:
Challenges and Optimization
-
Stereochemical Drift : Hydrogenation at high temperatures may lead to epimerization. Using low-pressure H₂ (10–20 psi) and room temperature mitigates this .
-
Fluorination Side Reactions : DAST can over-fluorinate or degrade sensitive substrates. Replacing DAST with milder reagents like Selectfluor improves selectivity .
-
Scale-Up Limitations : Suzuki coupling requires expensive palladium catalysts. Recent advances in ligand design (e.g., XPhos) reduce catalyst loading to 0.5 mol% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group in place of the fluorine atom.
Scientific Research Applications
Drug Development
tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate has been explored as a potential candidate in drug development due to its ability to modulate biological pathways effectively. Notably, it has been studied for its interactions with toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response modulation. Compounds that can selectively antagonize these receptors are of great interest for treating autoimmune diseases and inflammatory conditions .
Case Study: TLR Modulation
A study published in a patent application highlighted the use of similar compounds for modulating immune responses via TLR pathways. The findings suggest that derivatives of this compound may enhance therapeutic efficacy while minimizing adverse effects associated with broad-spectrum immune modulation .
Central Nervous System (CNS) Applications
The structural characteristics of this compound make it a candidate for CNS-related applications. Its piperidine framework is known to interact with various neurotransmitter systems, potentially offering therapeutic benefits in treating disorders such as anxiety and depression.
Case Study: Antidepressant Activity
Research has indicated that similar piperidine derivatives exhibit antidepressant-like effects in animal models. These studies underscore the importance of the fluorine substitution on the piperidine ring, which may enhance binding affinity to serotonin receptors, thereby improving pharmacological outcomes .
Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives and carbamates. Optimization of these synthetic routes is crucial for enhancing yield and purity.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | tert-butyl chloroformate + piperidine | 85 |
| 2 | Fluorination | Selectfluor + intermediate product | 75 |
| 3 | Carbamate Formation | Methylamine + intermediate product | 90 |
The optimization of these steps is essential for developing scalable methods suitable for pharmaceutical applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors in the body, modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the carbamate group can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variants
The compound is compared to analogs with variations in stereochemistry, substituents, and functional groups. Key differences are highlighted below:
Table 1: Structural and Stereochemical Comparison
Physicochemical Properties
- Solubility: The N-methyl group in the target compound reduces amine basicity, improving solubility in organic solvents compared to non-methylated analogs like PBZS1007 (CAS: 1630815-57-4) .
- Stability : tert-Butyl carbamate provides hydrolytic stability under basic conditions, whereas compounds with hydroxyl groups (e.g., CAS: 1881292-86-9 ) may exhibit lower stability.
- Stereochemical Impact : The (3R,4S) configuration in the target compound optimizes spatial orientation for receptor binding, contrasting with (3R,4R) or (3S,4S) isomers, which may show reduced affinity .
Biological Activity
tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate is a compound of interest in medicinal chemistry due to its potential applications in pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 232.3 g/mol
- CAS Number : 2126144-21-4
- Density : 1.1±0.1 g/cm³
- Boiling Point : 313.3±42.0 °C at 760 mmHg
- LogP : 1.27
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. It acts as a modulator of the central nervous system (CNS), particularly influencing the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antidepressant Effects : Studies have shown that compounds similar to this compound can alleviate symptoms of depression by enhancing serotonin and norepinephrine levels in the brain.
- Cognitive Enhancement : It may improve cognitive functions through modulation of cholinergic pathways, suggesting potential use in treating cognitive decline.
- Analgesic Properties : Preliminary data suggest it may possess analgesic effects, potentially useful in pain management therapies.
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds, providing insights into the efficacy and safety profiles:
Table 1: Summary of Research Findings
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies indicate that while the compound has a favorable safety profile at therapeutic doses, further research is needed to fully understand its long-term effects and potential interactions with other medications.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reactions between 0–25°C to minimize side reactions.
- Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates, improving yields by ~20% compared to THF .
- Catalysts : Palladium-based catalysts for coupling steps increase efficiency .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to achieve >95% purity .
Basic: What analytical techniques are critical for confirming the stereochemical purity of this compound?
Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG-3 with a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min .
- NMR Spectroscopy : -NMR identifies fluorine position, while NOESY confirms spatial arrangement of substituents .
- X-ray Crystallography : Provides definitive proof of the (3R,4S) configuration, as demonstrated in structurally analogous piperidine derivatives .
Advanced: How can researchers resolve contradictory data on the compound’s binding affinity to target proteins?
Answer: Contradictions often arise from assay conditions or protein conformations. Methodological approaches include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , ) under varying pH (6.5–7.5) and ionic strengths (50–200 mM NaCl) to identify optimal conditions .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .
- Mutagenesis Studies : Replace key residues (e.g., Tyr395 in kinases) to assess binding site specificity .
Example : A study found for the fluoropiperidine derivative vs. for a bromophenyl analog, attributed to stronger halogen bonding in the former .
Advanced: What structural modifications enhance metabolic stability without compromising activity?
Answer : Comparative studies with analogs reveal:
| Modification | Effect on Metabolic Stability | Activity Impact |
|---|---|---|
| Fluorine at C3 | ↑ 30% (reduced CYP3A4 oxidation) | Maintains |
| Methyl group on N | ↑ 40% (blocks N-dealkylation) | Slight ↓ in potency |
| Pyrrolidine vs. Piperidine | ↓ 50% (increased ring strain) | Significant ↓ |
Q. Methodology :
- Hepatic Microsome Assays : Incubate with NADPH and monitor degradation via LC-MS .
- Docking Simulations : Predict interactions with CYP450 isoforms using Schrödinger Suite .
Advanced: How does the compound’s stereochemistry influence its biological activity?
Answer : The (3R,4S) configuration is critical for target engagement:
- Enantiomer Comparison : The (3S,4R) enantiomer showed 10-fold lower inhibition of kinase X due to steric clashes in the ATP-binding pocket .
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to ensure >99% ee .
Q. Validation :
- Circular Dichroism (CD) : Confirms optical purity.
- Biological Assays : Test enantiomers in cell-based models (e.g., IC differences in anti-proliferative activity) .
Basic: What safety precautions are essential when handling this compound?
Q. Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Q. Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
- Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) via factorial designs .
- Quality Control : Implement USP/EP guidelines for purity thresholds (e.g., ≤0.1% impurities by HPLC) .
Case Study : A pilot-scale synthesis achieved 85% yield consistency by controlling residence time (±5%) in continuous flow reactors .
Advanced: How do solvent polarity and pH affect the compound’s stability in solution?
Q. Answer :
-
Stability Profile :
Solvent pH Half-life (25°C) Degradation Pathway DMSO 7.4 >48 hours Minimal hydrolysis Water 5.0 6 hours Carbamate cleavage MeOH 7.0 24 hours Esterification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
